2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Description
2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline is a quinazoline derivative characterized by a piperazine ring substituted with a butyl group at the 4-position, a methyl group at the 6-position, and a phenyl group at the 4-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4/c1-3-4-12-26-13-15-27(16-14-26)23-24-21-11-10-18(2)17-20(21)22(25-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKJVXMIROOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386406 | |
| Record name | 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-50-9 | |
| Record name | 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline typically involves the reaction of 4-phenylquinazoline with 4-butylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, thereby affecting various cellular pathways involved in cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, core heterocycles, and functional groups. Below is a detailed comparison with key derivatives from recent literature:
Core Heterocycle and Piperazine Substituent Variations
Key Observations:
- Synthetic Efficiency : The butylpiperazine group in the target compound may offer a balance between steric bulk and synthetic accessibility compared to the benzyl (5l) or pyrimidinyl (5k) groups, which show significant yield differences due to steric/electronic effects .
- Thermal Stability : Melting points correlate with molecular rigidity; the triazine-quinazoline hybrids (5k, 5l) exhibit higher thermal stability (~270–285°C) than benzothiazole derivatives (216°C), likely due to extended aromatic systems .
- Spectral Discrepancies : Experimental $ ^{13}C $ NMR shifts for 5k and 5l deviate from theoretical calculations by 2–5 ppm, indicating electronic perturbations from substituents like trifluoromethyl or benzyl groups .
Functional Group Impact on Physicochemical Properties
- Solubility : Benzothiazole derivatives (e.g., 4a) with carboxylic acid groups exhibit improved solubility in polar solvents, whereas quinazoline/triazine hybrids (5k, 5l) may require DMSO or THF for dissolution .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution : The 4-butyl group in the target compound likely optimizes binding to hydrophobic enzyme pockets, whereas bulky groups (e.g., benzyl in 5l) may hinder target engagement despite increased lipophilicity.
- Electron-Withdrawing Groups: Trifluoromethyl and cyano groups in 5k and 5l enhance electrophilicity, which could improve interactions with nucleophilic residues in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
